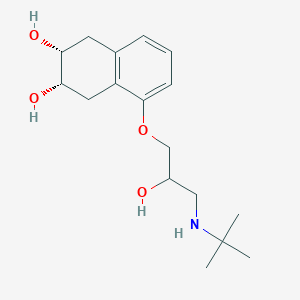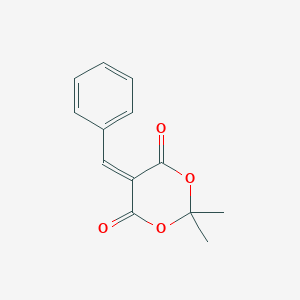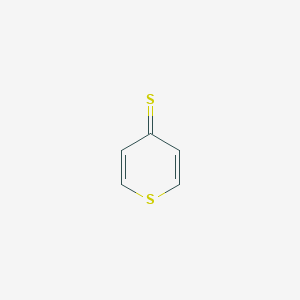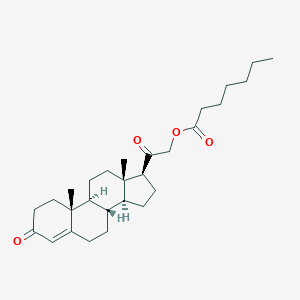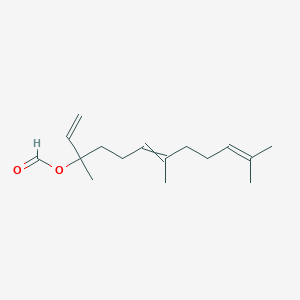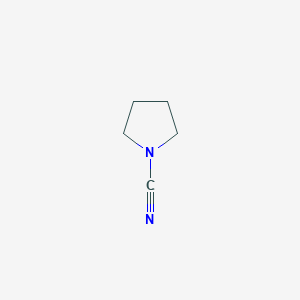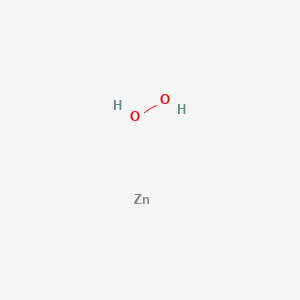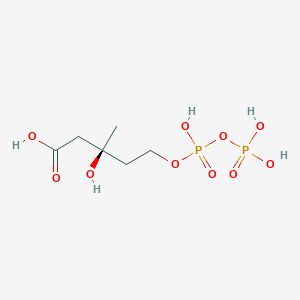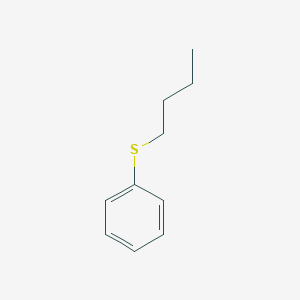
Butylthiobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylthiobenzene is a chemical compound that belongs to the class of thioethers. It is also known as 1-Butylthiobenzene or Phenylbutyl sulfide. Butylthiobenzene is widely used in scientific research, especially in the field of organic chemistry. It is a colorless liquid with a pungent odor and is insoluble in water.
Mecanismo De Acción
The mechanism of action of Butylthiobenzene is not well understood. It is believed to act as a thioether, which can undergo various chemical reactions with other compounds. It can act as a nucleophile and can undergo substitution reactions with electrophiles. Butylthiobenzene can also undergo oxidation reactions to form sulfoxides and sulfones.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Butylthiobenzene are not well studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause headaches, dizziness, and nausea. Butylthiobenzene is not known to have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butylthiobenzene in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in various chemical reactions. However, the limitations of using Butylthiobenzene include its toxicity and potential hazards associated with its use. It is also not a very stable compound and can decompose over time.
Direcciones Futuras
There are several future directions for the research on Butylthiobenzene. One direction is to study its mechanism of action and its interactions with other compounds. Another direction is to explore its potential applications in the synthesis of new materials and drugs. The toxicity and environmental impact of Butylthiobenzene can also be studied to develop safer and more sustainable alternatives. Overall, the research on Butylthiobenzene has the potential to contribute to the development of new materials, drugs, and technologies.
Aplicaciones Científicas De Investigación
Butylthiobenzene is widely used in scientific research, especially in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in various chemical reactions. Butylthiobenzene is used in the synthesis of thioether-containing polymers and materials. It is also used in the synthesis of various drugs and pharmaceuticals.
Propiedades
Número CAS |
1126-80-3 |
|---|---|
Nombre del producto |
Butylthiobenzene |
Fórmula molecular |
C10H14S |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
butylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clave InChI |
JETFNRIIPBNRAT-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=CC=C1 |
SMILES canónico |
CCCCSC1=CC=CC=C1 |
Otros números CAS |
1126-80-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

